trans-4-[({[2-(2,4-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexanecarboxylic acid
Description
trans-4-[({[2-(2,4-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexanecarboxylic acid: is a complex organic compound featuring a cyclohexane ring substituted with a carboxylic acid group and a thiazole ring. The presence of the dichlorophenyl group and the thiazole ring suggests potential biological activity, making it a compound of interest in medicinal chemistry and pharmaceutical research.
Properties
Molecular Formula |
C19H20Cl2N2O3S |
|---|---|
Molecular Weight |
427.3 g/mol |
IUPAC Name |
4-[[[2-[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetyl]amino]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C19H20Cl2N2O3S/c20-13-5-6-15(16(21)7-13)18-23-14(10-27-18)8-17(24)22-9-11-1-3-12(4-2-11)19(25)26/h5-7,10-12H,1-4,8-9H2,(H,22,24)(H,25,26) |
InChI Key |
PPUKNWSWUCOGCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CNC(=O)CC2=CSC(=N2)C3=C(C=C(C=C3)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-[({[2-(2,4-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexanecarboxylic acid typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of a 2,4-dichlorophenyl acyl chloride with thiourea under acidic conditions.
Acylation Reaction: The thiazole derivative is then acylated with 4-aminomethylcyclohexanecarboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the purification processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, trans-4-[({[2-(2,4-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexanecarboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of the thiazole ring and dichlorophenyl group suggests it could have antimicrobial, antifungal, or anticancer activities .
Industry
In the industrial sector, this compound could be used in the development of new pharmaceuticals or agrochemicals. Its synthesis and reactions are also studied to improve production processes and develop new materials.
Mechanism of Action
The mechanism of action of trans-4-[({[2-(2,4-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexanecarboxylic acid likely involves interaction with specific molecular targets such as enzymes or receptors. The thiazole ring can interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The dichlorophenyl group may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-[({[2-(2,4-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid
- trans-4-[({[2-(2,4-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexanol
Uniqueness
Compared to similar compounds, trans-4-[({[2-(2,4-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexanecarboxylic acid stands out due to its specific substitution pattern and the presence of both a carboxylic acid group and a thiazole ring. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
